Mibolerone

Descripción

Historical Context and Evolution of Mibolerone Research

This compound was first synthesized in 1963 wikipedia.org. Its initial research and development were primarily focused on its application as a veterinary drug by Upjohn wikipedia.org. However, academic interest in this compound grew due to its potent androgenic and anabolic properties and its interaction with steroid hormone receptors. Early research characterized its binding affinities and metabolic stability, highlighting its potential as a tool for studying androgen receptor (AR) dynamics plos.orgnih.gov.

The evolution of this compound research has mirrored advancements in molecular biology techniques. Initially, studies focused on basic receptor binding assays to determine its affinity compared to endogenous and other synthetic steroids nih.gov. As research progressed, this compound was increasingly utilized in cell culture models and in vivo studies to explore the downstream effects of AR activation, including gene expression and cellular proliferation bioscientifica.comnih.gov. The development of radiolabeled this compound further enhanced its use as a ligand for the characterization and quantitation of androgen receptors in various tissues, such as the prostate, liver, and cultured cells plos.orgnih.gov. More recent research has also explored the biotransformation of this compound by microorganisms, yielding novel metabolites that can be further investigated for biological activity plos.orgnih.govresearchgate.net.

Scientific Significance of this compound as a Research Probe in Steroid Biology

This compound holds significant scientific importance as a research probe due to its potent and relatively stable interaction with steroid receptors, particularly the androgen receptor. Its high affinity for the AR, often reported as higher than that of the synthetic steroid R1881 (metribolone) in some contexts, makes it a valuable tool for studying AR binding and activation nih.govsigmaaldrich.cn.

Furthermore, this compound has been shown to exhibit significant progestogenic activity and bind to the progesterone (B1679170) receptor (PR) with high affinity wikipedia.orgnih.gov. This dual activity allows researchers to investigate the interplay between androgen and progesterone signaling pathways, particularly in tissues that express both receptors, such as breast cancer cells plos.orgnih.gov. Studies have utilized this compound to demonstrate its dual androgenic and progestagenic actions in breast cancer cells and its ability to influence progesterone receptor expression plos.orgnih.gov.

This compound's stability against metabolic conversion in certain tissues, such as the rat ventral prostate, has also contributed to its utility in research, allowing for more consistent and prolonged receptor interactions in experimental settings compared to less stable androgens plos.orgnih.gov. This metabolic stability, coupled with its high receptor affinity, has made tritiated this compound a widely used radioactive ligand for quantifying and characterizing AR in various biological samples plos.orgnih.govsigmaaldrich.cn.

Research findings have demonstrated this compound's ability to recruit AR protein to specific DNA sequences, such as androgen response elements (AREs), in the promoter regions of target genes, illustrating its direct impact on gene transcription mediated by the AR researchgate.net. For example, studies in breast cancer cells have shown that this compound treatment can increase the expression of estrogen receptor beta (ER beta), suggesting a role for AR in regulating the expression of other steroid hormone receptors nih.gov.

The use of this compound has facilitated detailed investigations into the mechanisms of androgen action, including its effects on cell proliferation and differentiation in various cell lines, such as human prostate carcinoma cells bioscientifica.comsigmaaldrich.cn.

Data Table: Relative Binding Affinities of this compound and Related Steroids

| Compound | Progesterone Receptor (PR) Affinity (%) | Androgen Receptor (AR) Affinity (%) |

| This compound | Potent/High Affinity wikipedia.orgnih.gov | Higher than Metribolone (in some studies) wikipedia.orgnih.govsigmaaldrich.cn |

| Metribolone | Similar to this compound (in one study) wikipedia.org | Lower than this compound (in some studies) wikipedia.orgsigmaaldrich.cn |

| Dihydrotestosterone (B1667394) (DHT) | Reduces PR to basal levels at higher concentrations plos.orgnih.gov | Competes effectively for AR binding nih.gov |

| R1881 | Not specified in relation to this compound in provided text | Lower than this compound (in some studies) nih.govsigmaaldrich.cn |

| Progesterone | Competes effectively for PR binding nih.gov | Does not compete effectively for AR binding (in the presence of triamcinolone (B434) acetonide) nih.gov |

Detailed research findings using this compound have contributed to understanding the complex signaling networks involving steroid receptors. For instance, studies have shown that this compound can induce differentiation in certain prostate epithelial cell lines bioscientifica.com. Research involving the biotransformation of this compound by fungi has also yielded metabolites with potential biological activities, including β-glucuronidase inhibitory activity and cytotoxicity against certain cancer cell lines and parasites plos.orgnih.govresearchgate.net.

Data Table: Biological Activities of this compound and its Metabolites

| Compound | β-Glucuronidase Inhibitory Activity (IC₅₀) | Leishmanicidal Activity (IC₅₀ against Leishmania major) | Cytotoxicity (IC₅₀ against HeLa cells) |

| This compound (1) | 42.98 ± 1.24 μM plos.orgnih.gov | 29.64 ± 0.88 μM plos.orgnih.gov | 35.7 ± 4.46 μM plos.orgnih.gov |

| Metabolite 3 | Inactive plos.orgnih.gov | 79.09 ± 0.06 μM (weak activity) plos.orgnih.gov | Not specified in provided text |

| Metabolite 8 | Inactive plos.orgnih.gov | 70.09 ± 0.05 μM (weak activity) plos.orgnih.gov | 34.16 ± 5.3 μM (potent cytotoxicity) plos.orgnih.gov |

| Metabolites 2, 4 | Inactive plos.orgnih.gov | Inactive plos.orgnih.gov | Not specified in provided text |

Note: IC₅₀ values represent the half-maximal inhibitory concentration. Lower values indicate higher potency.

These examples highlight this compound's utility in uncovering the diverse biological roles of steroid hormones and their receptors in both normal physiological processes and disease states.

Established Synthetic Pathways for this compound

The synthesis of this compound typically involves modifications of a steroid precursor structure to introduce the characteristic 7α and 17α methyl groups and the Δ4-3-one system.

Synthesis from Precursor Steroids (e.g., estr-5(10)-en-3,17-dione)

A simple and effective route for the synthesis of this compound has been described starting from estr-5(10)-en-3,17-dione. researchgate.netevitachem.comsemanticscholar.org This pathway involves a series of steps to introduce the necessary functional groups and structural modifications. Another reported starting material is nandrolone (B1676933) (19-nortestosterone). wikipedia.org

Key Intermediate Formation and Optimization of Reaction Conditions

Key intermediates are formed during the synthesis of this compound. One such intermediate is methylnorandrost. researchgate.netevitachem.com Two methods for preparing methylnorandrost have been investigated. Method A starts from estr-4-en-3,17-dione, where the 3-keto group is protected with ethyl orthoformate to yield 3-ethoxy-3,5-dien-estr-17-one. researchgate.net Method B utilizes estr-5(10)-en-3,17-dione, protecting the 3-keto group under mild acidic conditions to give 3,3-dimethoxy-estr-5(10)-7-one. researchgate.netevitachem.com Subsequent reaction with methyllithium (B1224462) followed by mild hydrolysis yields methylnorandrost. researchgate.net

The preparation of the 6-dehydrogenation product of methylnorandrost, a crucial step, has also been investigated using different procedures. researchgate.netevitachem.com One procedure involves bromination of protected 17α-methyl-17β-hydroxy Δ3,5-enol ethers estrendiene, followed by dehydrohaloenation of the resulting 6-bromo-19-methylnortestosterone, although this method yielded only 36.0%. researchgate.net Another method involves direct dehydrogenation with chloranil, achieving a yield of 75.6% under optimized conditions, such as refluxing in tetrahydrofuran (B95107) with a specific molar ratio of methylnorandrost to chloranil. researchgate.net

Considerations for Stereoselective Synthesis of this compound

Stereoselective synthesis is important in steroid chemistry to ensure the correct spatial arrangement of substituents, which is critical for biological activity. While the provided information specifically mentions stereoselective asymmetric synthesis in the context of 17α-acetoxy-19-nor-progesterone semanticscholar.orgdntb.gov.ua, the synthesis of this compound itself involves steps where stereochemistry is a key consideration, particularly the introduction of the 7α-methyl group. The addition of a methyl group to position 7 using methylmagnesium bromide in the presence of cuprous chloride has been reported to show a preference for addition from the backside, influencing the stereochemistry at this position. wikipedia.org

Design and Synthesis of this compound Derivatives for Targeted Research

The design and synthesis of this compound derivatives and analogs are undertaken to explore structure-activity relationships, enhance specific properties, or investigate metabolic pathways.

Derivatization for Enhanced Ligand Binding and Specificity Studies

This compound is known for its high affinity for the androgen receptor (AR). ebi.ac.ukoup.comnih.gov Studies involving the design of AR-targeted ligands often utilize tritiated this compound ([³H]MIB) in competition assays to measure the relative binding affinity of novel compounds. drugbank.comnih.gov This indicates that this compound serves as a reference ligand in research aimed at developing compounds with enhanced or specific binding to the AR. Derivatives can be designed with modifications to the steroid structure to investigate how these changes impact binding affinity and selectivity for the AR compared to other steroid receptors, such as the progesterone receptor, to which this compound also binds with high affinity. ebi.ac.uknih.gov For instance, studies have explored the impact of substituents at various positions on AR binding affinity. nih.gov

Generation of Analogs for Metabolic and Biotransformation Investigations

Analogs of this compound are generated to study its metabolism and biotransformation pathways. Microbial transformation is a technique used to synthesize structural analogues of existing drugs, including steroids like this compound. researchgate.netrsc.org Studies have shown that microorganisms such as Cunninghamella blakesleeana, Cunninghamella echinulata, and Macrophomina phaseolina can metabolize this compound, yielding hydroxylated derivatives at various positions of the steroid scaffold. researchgate.netrsc.orgnih.gov These biotransformation studies help identify potential metabolites that may be formed in biological systems. For example, monohydroxylated mibolerones and an oxidized this compound metabolite have been identified as in vitro phase I biotransformation products in canine liver microsomes. capes.gov.br These investigations are crucial for understanding how this compound is processed metabolically and for identifying potential active or inactive metabolites.

Microbial Biotransformation of this compound and Metabolite Profiling

Microbial biotransformation is a valuable technique for modifying the structure of this compound, leading to the formation of various metabolites nih.govplos.orgoaepublish.comresearchgate.net. This process is often catalyzed by enzymes within the microorganisms, such as cytochrome P450 systems, which can perform reactions like hydroxylation, oxidation, and reduction kaznu.kzoaepublish.comsmolecule.com. Studies have investigated the biotransformation of this compound using different fungal strains nih.govplos.orgoaepublish.comresearchgate.net.

Fungal Biocatalysis and Regioselective Hydroxylation Patterns

Fungi, particularly from the Cunninghamella and Macrophomina genera, have demonstrated the ability to biotransform this compound through regioselective hydroxylation nih.govplos.orgoaepublish.comresearchgate.netrsc.org. Cunninghamella blakesleeana, Cunninghamella echinulata, and Macrophomina phaseolina have been used in such studies nih.govplos.orgoaepublish.comresearchgate.net.

Cunninghamella species, such as C. blakesleeana and C. echinulata, are known to catalyze hydroxylation at allylic positions of steroids nih.govplos.orgrsc.org. Specific hydroxylation patterns observed with Cunninghamella species include modifications at the C-1, C-6, C-10, and C-11 positions rsc.org. β-hydroxylation has been observed at C-6, C-10, and C-11, while α-hydroxylation occurred at C-1 rsc.org.

Macrophomina phaseolina, on the other hand, has shown the capacity to catalyze hydroxylation of CH₂ and CH₃ groups of this compound nih.govplos.org.

The regioselectivity of fungal hydroxylation is influenced by the specific enzymes present in the microorganism, often cytochrome P450 enzymes, which can introduce hydroxyl groups at various positions on the steroid structure oaepublish.comrsc.orgnih.gov.

Structural Elucidation of Novel this compound Metabolites

The biotransformation of this compound by fungal cultures has led to the isolation and identification of several metabolites, many of which have been characterized as novel compounds nih.govplos.orgoaepublish.comresearchgate.net. The structures of these metabolites are typically elucidated using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry nih.govplos.orgoaepublish.comresearchgate.netfrontiersin.org.

Studies using Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina have identified seven metabolites (compounds 2-8) resulting from the biotransformation of this compound (compound 1) nih.govplos.orgresearchgate.net. Metabolites 2-7 were identified as new compounds, while metabolite 8 was a known compound nih.govplos.orgresearchgate.net.

The structures of these metabolites were determined through detailed spectroscopic analysis. For instance, the structure of one metabolite was elucidated as 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one (compound 3) based on spectroscopic data, including HMBC and COSY correlations, which supported the presence of an OH group at C-6 nih.gov. NOE correlations further indicated the β-orientation of the hydroxyl group at C-6 nih.gov.

Another metabolite, identified as 11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-one (compound 5), had its structure established through HREI-MS and NMR data, with COSY and NOE correlations helping to determine the positions and orientations of the hydroxyl groups nih.gov.

The following table summarizes some of the metabolites identified from the microbial biotransformation of this compound:

| Compound Number | Structure | Originating Microorganism(s) | Novelty |

| 2 | 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C. blakesleeana, C. echinulata | New |

| 3 | 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C. blakesleeana, C. echinulata | New |

| 4 | 6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | C. blakesleeana, C. echinulata | New |

| 5 | 11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-one | M. phaseolina | New |

| 6 | 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | M. phaseolina | New |

| 7 | 1α,11β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | M. phaseolina | New |

| 8 | 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | M. phaseolina | Known |

Table: Metabolites of this compound from Microbial Biotransformation nih.govplos.orgoaepublish.comresearchgate.net

These studies highlight the effectiveness of fungal biotransformation as a method for generating diverse hydroxylated derivatives of this compound, contributing to the understanding of its metabolic fate and yielding compounds with potentially altered biological activities nih.govplos.orgoaepublish.comresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 251636 |

| 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | - |

| 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | - |

| 6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | - |

| 11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-one | - |

| 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | - |

| 1α,11β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | - |

| 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | - |

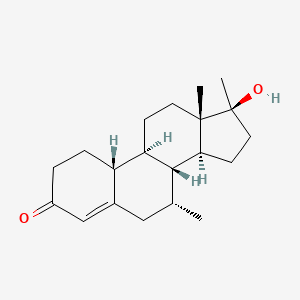

This compound, a potent synthetic anabolic-androgenic steroid, is a modified derivative of nandrolone (19-nortestosterone) wikipedia.org. Its chemical structure is characterized by methyl group substitutions at the 7α and 17α positions, leading to its systematic name, 7α,17α-dimethyl-19-nortestosterone, or 7α,17α-dimethylestr-4-en-17β-ol-3-one wikipedia.orgdrugbank.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQMMNYJKCSPET-OMHQDGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036489 | |

| Record name | Mibolerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3704-09-4 | |

| Record name | Mibolerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mibolerone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mibolerone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIBOLERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mibolerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mibolerone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIBOLERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OGY4BOR8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Modifications of Mibolerone

Microbial Biotransformation of this compound and Metabolite Profiling

Microbial biotransformation serves as an effective technique for altering the chemical structure of this compound, resulting in the formation of various metabolites nih.govplos.orgoaepublish.comresearchgate.net. This process is facilitated by microbial enzymes, including cytochrome P450 systems, which are capable of catalyzing diverse reactions such as hydroxylation, oxidation, and reduction kaznu.kzoaepublish.comsmolecule.com. Numerous studies have focused on the biotransformation of this compound using different fungal strains nih.govplos.orgoaepublish.comresearchgate.net.

Fungal Biocatalysis and Regioselective Hydroxylation Patterns

Fungi, particularly those belonging to the Cunninghamella and Macrophomina genera, have demonstrated significant capabilities in the regioselective hydroxylation of this compound nih.govplos.orgoaepublish.comresearchgate.netrsc.org. Specific fungal species, including Cunninghamella blakesleeana, Cunninghamella echinulata, and Macrophomina phaseolina, have been successfully employed in biotransformation studies involving this compound nih.govplos.orgoaepublish.comresearchgate.net.

Cunninghamella species, such as C. blakesleeana and C. echinulata, are recognized for their ability to catalyze hydroxylation reactions at allylic positions within the steroid structure nih.govplos.orgrsc.org. Investigations have revealed specific hydroxylation patterns mediated by Cunninghamella species, including modifications at the C-1, C-6, C-10, and C-11 positions rsc.org. Notably, β-hydroxylation has been observed at C-6, C-10, and C-11, while α-hydroxylation has been reported at C-1 rsc.org.

In contrast, Macrophomina phaseolina has shown a different regioselectivity, demonstrating the capacity to catalyze the hydroxylation of CH₂ and CH₃ groups present in this compound nih.govplos.org.

The regioselectivity observed in fungal hydroxylation is attributed to the action of specific microbial enzymes, primarily cytochrome P450 enzymes, which can selectively introduce hydroxyl groups at various sites on the steroid molecule oaepublish.comrsc.orgnih.gov.

Structural Elucidation of Novel this compound Metabolites

The biotransformation of this compound by fungal cultures has led to the isolation and identification of several metabolites, a significant number of which have been characterized as novel compounds nih.govplos.orgoaepublish.comresearchgate.net. The determination of the chemical structures of these metabolites is typically achieved through comprehensive spectroscopic analyses, including ¹H-NMR, ¹³C-NMR, and mass spectrometry nih.govplos.orgoaepublish.comresearchgate.netfrontiersin.org.

Studies involving the incubation of this compound (compound 1) with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina have resulted in the identification of seven distinct metabolites (compounds 2-8) nih.govplos.orgresearchgate.net. Among these, metabolites 2 through 7 were identified as new compounds, while metabolite 8 was determined to be a previously known compound nih.govplos.orgresearchgate.net.

The structural elucidation of these metabolites relies on detailed spectroscopic data. For example, the structure of one metabolite was determined to be 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one (compound 3). This assignment was based on spectroscopic evidence, including HMBC and COSY correlations that confirmed the presence of a hydroxyl group at the C-6 position nih.gov. Furthermore, NOE correlations provided crucial information regarding the β-orientation of the hydroxyl group at C-6 nih.gov.

Another metabolite, identified as 11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-one (compound 5), had its structure established through analysis of HREI-MS and NMR data. COSY and NOE correlations were instrumental in determining the precise positions and stereochemistry of the hydroxyl groups in this metabolite nih.gov.

The following table presents some of the metabolites that have been identified as products of the microbial biotransformation of this compound:

Table: Metabolites of this compound from Microbial Biotransformation nih.govplos.orgoaepublish.comresearchgate.net

These investigations underscore the utility of fungal biotransformation as a method for producing a variety of hydroxylated derivatives of this compound. This contributes significantly to the understanding of its metabolic fate and provides access to compounds with potentially altered biological properties nih.govplos.orgoaepublish.comresearchgate.net.

Molecular Pharmacology and Receptor Interaction Studies of Mibolerone

Androgen Receptor Binding Dynamics and Selectivity

Mibolerone exhibits high affinity for the androgen receptor. wikipedia.orgnih.govebi.ac.uk Studies have characterized its binding properties in various systems, demonstrating its utility as a ligand for AR assays. nih.govebi.ac.uk

Quantification of Androgen Receptor Affinity and Specificity

Accurate quantification of androgen receptors necessitates ligands with appropriate affinity and specificity. nih.gov this compound has been characterized for its binding affinity to the AR. In human benign hyperplastic prostate cytosol, this compound was found to have a dissociation constant (Kd) of 1.5 nM, which is a higher affinity than R1881 (Kd = 2.3 nM) in the same tissue. nih.govebi.ac.uk Another study indicated this compound had a relative binding affinity (RBA) of 118 compared to methyltrienolone (B1676529) (R1881) set at 100, which is higher than natural AR ligands like DHT (60.2) and testosterone (B1683101) (5.9). snmjournals.org In transfected COS cells, the relative competitive binding affinity for [3H]R1881 showed this compound having higher affinity than R1881, RU56187, DHT, MPA, progesterone (B1679170), estradiol (B170435), cyproterone (B1669671) acetate, testosterone, oxandrolone, and fluoxymesterone. oup.com

Here is a table summarizing some reported binding affinities:

| Ligand | Receptor | Tissue/System | Binding Parameter | Value | Citation |

| This compound | AR | Human benign hyperplastic prostate cytosol | Kd | 1.5 nM | nih.govebi.ac.uk |

| R1881 | AR | Human benign hyperplastic prostate cytosol | Kd | 2.3 nM | nih.govebi.ac.uk |

| This compound | AR | Rat prostate extracts | RBA (vs R1881=100) | 118 | snmjournals.org |

| DHT | AR | Rat prostate extracts | RBA (vs R1881=100) | 60.2 | snmjournals.org |

| Testosterone | AR | Rat prostate extracts | RBA (vs R1881=100) | 5.9 | snmjournals.org |

| This compound | AR | Transfected COS cells | Relative Competitive Binding Affinity (vs R1881) | > R1881 | oup.com |

| This compound | PR | Human prostate | Kd | 5.9 nM | nih.govebi.ac.uk |

| This compound | PR | Rabbit uterus | Kd | 1.1 nM | nih.govebi.ac.uk |

| Progesterone | PR | Rabbit uterus | Kd | 8 nM | mdpi.com |

This compound's binding to the AR in cytosol and nuclear extracts from hypertrophic human prostate has been described as single and of high affinity when evaluated by the method of Scatchard. ebi.ac.ukebi.ac.uk Binding of this compound with testosterone-binding globulin was not detected, indicating specificity away from this protein. ebi.ac.ukebi.ac.uk

Competitive Ligand Binding Analysis in Various Cellular and Tissue Systems

Competitive ligand binding studies are crucial for understanding the specificity of a compound for its target receptor in the presence of other potential binding molecules. nih.gov In the presence of triamcinolone (B434) acetonide, which blocks progesterone receptor binding, [3H]this compound binding to the androgen receptor was effectively competed by unlabeled dihydrotestosterone (B1667394), R1881, and this compound itself. nih.govebi.ac.uk However, progesterone, diethylstilbestrol, or R5020 did not effectively compete for binding under these conditions. nih.govebi.ac.uk This indicates that, with appropriate steps to account for PR binding, this compound can be used to specifically assess AR binding. nih.govebi.ac.uk

This compound as a Tool for Differentiating Androgen Receptor Agonist and Antagonist Actions

This compound's potent agonist activity and high binding affinity for the AR make it a valuable tool in research to differentiate between androgen receptor agonist and antagonist actions. By using this compound as a known agonist, the effects of potential antagonists can be evaluated by their ability to inhibit this compound-induced AR activation or binding. Studies have utilized this compound in competitive binding assays to determine the relative binding affinities of other compounds to the AR. nih.govoup.com

Progesterone Receptor Interaction and Modulatory Effects

Beyond its interaction with the androgen receptor, this compound also exhibits significant affinity for the progesterone receptor (PR). wikipedia.orgnih.govresearchgate.netebi.ac.uk This dual binding characteristic is an important consideration in studies utilizing this compound. nih.govebi.ac.uk

High Affinity Binding to Progesterone Receptors

This compound has been shown to bind with high affinity to the progesterone receptor in various tissues. nih.govebi.ac.ukwikipedia.orgguidetopharmacology.orgwikipedia.org In human prostate tissue, this compound had a Kd of 5.9 nM for the progesterone receptor. nih.govebi.ac.uk In rabbit uterus, the affinity was even higher, with a Kd of 1.1 nM. nih.govebi.ac.uk These affinities are comparable to or higher than that of the physiological ligand, progesterone, which has a reported Kd of 8 nM for the PR. researchgate.netmdpi.com The binding of this compound to the progesterone receptor can be blocked by excess concentrations of compounds like triamcinolone acetonide. nih.govebi.ac.ukebi.ac.uk

Characterization of this compound's Dual Androgenic and Progestagenic Properties

This compound is recognized as a potent synthetic anabolic and androgenic steroid. plos.orgncats.io Research indicates that this compound demonstrates dual androgenic and progestagenic actions, particularly observed in studies involving breast cancer cells. plos.orgnih.gov Investigations using breast cancer cell lines, such as T-47D and MCF-7M11 PRA, have shown that this compound significantly inhibits proliferation induced by estradiol. nih.gov The reversal of these inhibitory effects by an androgen receptor (AR) antagonist suggests that these actions are mediated, at least in part, through the AR. nih.gov Furthermore, the effects of this compound in these breast cancer cell models were found to be similar to those elicited by the known progestin, medroxyprogesterone (B1676146) acetate. nih.gov

Influence on Progesterone Receptor Expression and Regulation

Studies have established that this compound acts through the progesterone receptor (PR). plos.orgncats.ionih.govnih.gov A notable finding is this compound's influence on PR expression. At lower concentrations (1 nM), this compound was observed to eliminate progesterone receptor expression in breast cancer cells. plos.orgncats.ionih.govnih.gov This contrasts with the effects of 5α-dihydrotestosterone, which required higher concentrations (10-100 nM) to reduce PR to basal levels. plos.orgncats.ionih.govnih.gov this compound demonstrates high-affinity binding to the progesterone receptor, with reported dissociation constants (Kd) of 5.9 nM in human prostate tissue and 1.1 nM in rabbit uterus. ebi.ac.ukdrugbank.comebi.ac.uk This binding to the PR can be blocked by a 500-fold excess of triamcinolone acetonide, a synthetic corticosteroid with high affinity for the glucocorticoid receptor and also known to interact with the PR. ebi.ac.ukdrugbank.comebi.ac.uk Research also indicates that changes associated with progesterone treatment resulted in gene expression profiles that were opposite to those observed with DHT treatment in breast cancer cells. researchgate.netresearchgate.net

Interactions with Other Steroid Receptors and Serum Binding Proteins

This compound is known to bind to both androgen and progesterone receptors. ncats.io Comparative studies on receptor affinity have yielded some varied results; one source indicates this compound has higher affinity and greater selectivity for the AR than metribolone wikipedia.orgnih.govdrugbank.com, while another study reported similar affinity for the PR but only half the affinity for the AR compared to metribolone wikipedia.org. Due to its stability and high-affinity binding, this compound has been utilized as a ligand for the characterization and quantification of androgen receptors in various tissues and cultured cells. plos.orgnih.gov Competitive binding assays have shown that this compound binding to the AR can be effectively competed by unlabeled dihydrotestosterone, R1881, and this compound itself. ebi.ac.ukdrugbank.comebi.ac.uk However, this binding is not effectively competed by progesterone, diethylstilbestrol, or R5020 when triamcinolone acetonide is present. ebi.ac.ukdrugbank.comebi.ac.uk Compared to R1881, this compound interacts much less strongly with glucocorticoid and progestin receptors. nih.gov Furthermore, the androgen receptor interacts with the coactivator ELE1, and this interaction is not specific to the AR in vitro, as rat glucocorticoid receptor (GR) and mouse estrogen receptor (ER) also bind to ELE1 with comparable affinities. oup.com

Table 1: this compound Receptor Binding Affinities

| Receptor | Tissue/Species | Affinity (Kd) | Citation |

| Androgen Receptor (AR) | Human Prostate | 1.5 nM | drugbank.comebi.ac.uk |

| Androgen Receptor (AR) | Human Prostate | 2.3 nM (vs R1881) | drugbank.com |

| Androgen Receptor (AR) | (Relative Affinity vs R1881=100) | 118 | snmjournals.org |

| Progesterone Receptor (PR) | Human Prostate | 5.9 nM | ebi.ac.ukdrugbank.comebi.ac.uk |

| Progesterone Receptor (PR) | Rabbit Uterus | 1.1 nM | ebi.ac.ukdrugbank.comebi.ac.uk |

Affinity for Sex Steroid Binding Globulin

This compound exhibits negligible binding affinity for Sex Hormone Binding Globulin (SHBG). nih.govresearchgate.net Its interaction with testosterone-estradiol binding globulin in human serum is weaker compared to 5α-dihydrotestosterone. plos.orgnih.govnih.gov Specifically, this compound has been reported to have a very low affinity for human sex steroid binding protein, with a Ki value of 540 nM. drugbank.comebi.ac.uk Unlike natural steroid ligands, this compound does not bind tightly to SBP (Sex Binding Protein), a carrier protein found in serum. snmjournals.org Studies in castrated mice demonstrated that while SHBG prolonged the circulating half-life of testosterone and DHT, it did not have the same effect on this compound. nih.gov In seminal vesicle organ cultures, SHBG-containing medium suppressed the induction of epithelial folding by DHT but did not suppress the folding induced by this compound, further supporting its low affinity for SHBG. researchgate.net

Table 2: this compound Affinity for Sex Steroid Binding Globulin

| Binding Protein | Species | Affinity (Ki) | Citation |

| Sex Steroid Binding Globulin (SHBG) | Human | 540 nM | drugbank.comebi.ac.uk |

Characterization of Non-Androgen Receptor Hepatic Binding Proteins

Investigations into human liver tissue have identified components in both the cytosol and nucleosol that bind the synthetic testosterone derivative, this compound, with high affinity, moderate capacity, and a high specificity for androgens. nih.gov These components include the classical androgen receptor. nih.gov Gel filtration chromatography of human liver extracts has revealed two distinct this compound binding components: a high molecular weight component (approximately 250,000 Da) found exclusively in the cytosol, and a lower molecular weight component (approximately 75,000 Da) present in both the cytosol and nucleosol. nih.gov

Beyond the classical AR, a novel 63-kDa protein with androgen-binding activity has been identified in the heart, liver, and kidney of rats and mice. cdnsciencepub.comcdnsciencepub.com This protein can be selectively and covalently labeled with this compound. cdnsciencepub.comcdnsciencepub.com It is a water-soluble protein located in the cytosol, with a molecular weight of 63,000 Da and an isoelectric point of 6.3. cdnsciencepub.comcdnsciencepub.com The affinity of this 63-kDa protein for androgens is lower than that of the androgen receptor, and it is significantly more abundant than the receptor, approximately 100-fold more prevalent in the heart. cdnsciencepub.comcdnsciencepub.com Its expression is not induced by androgen, and its presence in testicular feminization mice, which have a genetic defect in the androgen receptor, indicates that it is not the androgen receptor or a fragment of it. cdnsciencepub.comcdnsciencepub.com

Studies in cynomolgus monkeys using tritiated this compound in hepatic cytosol also identified an unstable binding peak separate from the androgen receptor. nih.gov This lower molecular weight protein, characterized by gel filtration, did not bind other androgens such as methyltrienolone and did not exhibit characteristics of previously identified binding proteins. nih.gov In ovariectomized female monkeys, the binding to this specific protein did not diminish with extended incubation, suggesting either greater stability or a higher binding capacity. nih.gov It was observed that both triamcinolone acetonide and contraceptive progestins appeared to displace the tritiated this compound bound to this protein. nih.gov This high-capacity binding phenomenon can interfere with the accurate assessment of androgen receptor levels in female tissues unless steps are taken to eliminate its influence. nih.gov

Intracellular Signaling Pathways Modulated by this compound

Androgens are known to activate various signal transduction pathways that are relevant to cell viability, including the phosphatidylinositol-3 kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase/extracellular signal-regulated protein kinase (MAPK/ERK) cascade. nih.gov this compound has been employed in research investigating androgen-mediated autoregulatory processes and their influence on cellular signaling cascades. nih.gov Studies conducted in rat thecal-interstitial cells suggested that the actions of this compound may be mediated, at least in part, through the androgen receptor. nih.gov

Research has explored the potential of this compound to alter various signaling pathways. In studies involving the protein kinase C (PKC) activator 12-O-tetradecanoylphorbol 13-acetate (TPA), this compound at a concentration of 100 nM was unable to alter the effect of TPA (at 1 and 10 nM) on androgen synthesis. nih.gov It has been hypothesized that this compound might either directly augment the effects of phorbol (B1677699) esters, which are known activators of PKC, or influence calcium (Ca2+) flux, a process necessary for regulating the activity of both PKC and protein kinase A (PKA).

Evidence suggests that Ca2+ can serve as a mediator of this compound action. nih.gov Concurrent treatment with this compound (100 nM) and the Ca2+ ionophore A23187 resulted in a potentiation of this compound's inhibitory effects on hCG-stimulated androgen production. nih.gov This observation suggests that this compound may stimulate Ca2+ influx into the cells. nih.gov Further support for the involvement of calcium signaling comes from studies showing that the administration of an L-type Ca2+ channel blocker, verapamil (B1683045), was able to partially block the inhibitory effect of this compound on androgen synthesis in TIC cultures. nih.gov

Additionally, this compound has been shown to repress the cAMP induction of 3βHSD and CYP17 mRNA levels in mouse Leydig cells. umich.edu This effect is similar to that observed with testosterone, indicating that this compound acts via the androgen receptor to repress the expression of these specific genes involved in steroidogenesis. umich.edu

Effects on Protein Kinase C Activation and Related Signaling Cascades

In the context of intracellular signaling, the effects of this compound on pathways involving Protein Kinase C (PKC) have been investigated. Treatment with TPA, an activator of PKC, has been shown to decrease hCG-stimulated androgen production in rat thecal-interstitial cells. nih.gov In experiments examining the interaction between this compound and TPA, this compound at a concentration of 100 nM did not alter the effect of TPA (at concentrations of 1 and 10 nM) on androgen synthesis. nih.gov This suggests that this compound does not directly interfere with TPA's ability to modulate androgen synthesis at these specific concentrations.

However, it has been proposed that this compound might indirectly influence PKC activity. This could occur either by directly augmenting the effects of phorbol esters, which activate PKC, or by altering Ca2+ flux, a process known to regulate the activity of both PKC and PKA. While the search results highlight the involvement of PKC in general steroid signaling and the effects of PKC activators, direct evidence demonstrating that this compound itself activates PKC is not explicitly provided. The research points more towards this compound's interaction with pathways where PKC plays a role, particularly its observed inability to alter TPA's effects and its potential influence on calcium dynamics which can impact PKC activity.

Induction of Receptor-Associated Protein Complex Formation (e.g., AR/BAD)

This compound is known to induce the formation of specific protein complexes involving the androgen receptor. A notable example is the formation of a nuclear complex between the androgen receptor (AR) and Bcl-2 Agonist of Cell Death (BAD). nih.govresearchgate.net This interaction has been observed in breast cancer cells treated with this compound. nih.govresearchgate.net

Studies using co-immunoprecipitation assays have demonstrated that while a constitutive association between AR and BAD exists in both the cytoplasm and nucleus of untreated cells, the abundance of the AR/BAD complex significantly increases in the nucleus upon this compound treatment. nih.gov This nuclear AR/BAD complex is capable of binding to the ARE and AP-1 sites located within the promoter region of the cyclin D1 gene. nih.govresearchgate.net Chromatin immunoprecipitation (ChIP) assays further confirmed that both AR and BAD occupancy of these consensus sequences on the cyclin D1 promoter increases following this compound administration. nih.govresearchgate.net This induction of AR/BAD complex formation and its subsequent binding to the cyclin D1 promoter plays a role in the androgen-mediated regulation of cyclin D1 gene expression and the anti-proliferative effects observed in breast cancer cells. nih.govresearchgate.net

This compound, as a high-affinity agonist for the AR, has also been shown to induce the AR NH2-terminal and carboxyl-terminal (N/C) interaction, a process important for AR agonist activity. oup.comresearchgate.net High-affinity agonists like this compound can induce this N/C interaction significantly at low nanomolar concentrations. oup.com This interaction is considered to facilitate agonist potency at low physiological ligand concentrations. oup.com

Here is a table summarizing some of the research findings:

| Study Focus | Cell Type / Model | This compound Concentration | Key Finding | Source |

| Inhibition of Androgen Synthesis | Rat Thecal-Interstitial Cells | 100 nM | Reduced cAMP-stimulated androsterone (B159326) synthesis by 51%. | |

| AR/BAD Complex Formation & Cyclin D1 Promoter Binding | MCF-7 Breast Cancer Cells | 10 nM | Induced formation of nuclear AR/BAD complex and increased their recruitment to AP-1 and ARE sites on cyclin D1 promoter. | nih.govresearchgate.net |

| ER beta Gene Expression | MCF-7 Breast Cancer Cells | Not specified | Stimulated ER beta gene expression and enhanced AR recruitment to the ARE site in the ER beta promoter. | researchgate.net |

| AR N/C Interaction | Transfected COS cells / Various cell-based assays | 0.1 - 1 nM | Induced significant AR NH2-terminal and carboxyl-terminal (N/C) interaction. | oup.com |

| ZIP9 Activation | MDA-MB-231-ZIP9, PC-3-ZIP9 cells | Not specified | Ineffective in activating ZIP9-dependent signaling pathways and inducing apoptosis, unlike testosterone. | nih.gov |

| Axonal Transport and Caliber | Cultured sympathetic neurons | 4 nM, 10 nM | Influenced axonal transport in a time- and dose-dependent manner and increased axon caliber at 10 nM. | nih.gov |

Cellular and Preclinical Biological Effects of Mibolerone in Model Systems

Antiproliferative and Cytotoxic Actions in Cancer Cell Lines

Mibolerone has demonstrated antiproliferative and cytotoxic effects in several cancer cell lines, with responses varying depending on the cell line and its receptor status. plos.orguni.luctdbase.orgsci-toys.comnih.govresearchgate.nettums.ac.ir

Inhibition of Proliferation in Breast Cancer Cell Lines (e.g., T-47D, MCF-7)

Studies have shown that this compound can inhibit the proliferation of estrogen receptor (ER)-positive breast cancer cell lines such as T-47D and MCF-7. uni.lunih.govresearchgate.net In T-47D cells, this compound significantly inhibited estradiol (B170435) (E2)-induced proliferation. nih.gov In AR-positive, PR-negative MCF-7 cells, this compound had modest effects on E2-induced proliferation, but was a potent inhibitor in AR-positive, PR-positive MCF-7M11 PRA cells. nih.gov This suggests that both androgen receptor (AR) and progesterone (B1679170) receptor (PR) may play a role in mediating this compound's antiproliferative effects in breast cancer cells. nih.gov Another study observed similar inhibitory effects on the proliferation of ER-positive MCF-7 and ZR 75 breast cancer cells after treatment with this compound. researchgate.netnih.gov The antiproliferative effects in MCF-7 and T47D cells were reported to be mediated by both androgen and progesterone receptors. nih.gov While some studies indicate growth inhibition, others have reported that this compound can increase the proliferation of MCF-7 and MDA-MB-453 cells, highlighting the complex and sometimes divergent effects of androgens in breast cancer cell lines. nih.gov

Responses in Ovarian Cancer Cell Lines (e.g., 41M, MDAH)

Research into the effects of this compound on ovarian cancer cell lines, such as 41M and MDAH, suggests a potential link between androgens and ovarian cancer cell behavior. tums.ac.ir One study indicated that the addition of this compound to cultures of ovarian cancer cell lines 41M and MDAH resulted in a significantly greater increase in DNA synthesis compared to cells in serum-free medium at a dose of 100 pM. researchgate.net This suggests that this compound, at certain concentrations, might stimulate proliferation in these ovarian cancer cell lines. researchgate.net The androgen receptor (AR) signaling is increasingly acknowledged as being involved in the pathogenicity and progression of ovarian cancer. researchgate.net Androgens have been shown to be involved in the cell proliferation and invasion of ovarian cancer cells, suggesting targeting AR as a potential treatment choice. researchgate.net

Suppression of Proliferation in Cervical Carcinoma Cells (e.g., HeLa)

This compound has shown potent cytotoxicity against the HeLa human cervical carcinoma cell line. plos.orguni.luctdbase.orgsci-toys.com Studies evaluating the biological activity of this compound and its metabolites have reported significant cytotoxicity against HeLa cells. plos.orgnih.govsemanticscholar.org For instance, this compound itself exhibited potent cytotoxicity with an IC50 value of 35.7 ± 4.46 μM against HeLa cells. plos.orgnih.gov Some of its metabolites also showed cytotoxicity, albeit with varying potencies. plos.orgnih.gov

Data on this compound Cytotoxicity in HeLa Cells:

| Compound | IC50 (μM) |

| This compound | 35.7 ± 4.46 |

| Metabolite 8 | 34.16 ± 5.3 |

| Metabolite 2 | 46.5 ± 5.4 |

| Metabolite 3 | 107.8 ± 4.0 |

| Metabolite 4 | 152.5 ± 2.15 |

IC50 values represent the concentration required for 50% inhibition of cell growth. plos.orgnih.gov

Effects on Prostatic Carcinoma Cell Lines (e.g., LNCaP)

In androgen-responsive human prostatic carcinoma cell lines like LNCaP, this compound elicits distinct changes, including the inhibition of cell proliferation. researchgate.netmdpi.com Very low concentrations of this compound were found to induce inhibition of cell proliferation in LNCaP cells. researchgate.netnih.gov This effect appears to be mediated through the androgen receptor, as cell lines lacking AR (PC-3, DU 145, and MRC-5) are unresponsive to this compound. researchgate.netnih.gov The synthetic androgen this compound has been shown to reversibly block the multiplication of LNCaP cells. sigmaaldrich.com Supplementation of serum-free medium with this compound resulted in dose-dependent changes in PCNA immunoreactivity in LNCaP cells, with maximum stimulation achieved at 10^-9 M this compound after 48 hours. nih.govaacrjournals.org The antiandrogen casodex inhibited this this compound-stimulated increase, further supporting AR mediation. nih.govaacrjournals.org

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

This compound's effects on cancer cell proliferation can involve the induction of apoptosis and modulation of the cell cycle. uni.lunih.gov In breast cancer cell lines like MCF-7 and ZR-75, this compound treatment has been shown to induce apoptosis and inhibit cell proliferation. nih.govmdpi.com The antiproliferative effects of this compound in these cells may be related to an induction of ER beta levels, as silencing ER beta partially reversed the inhibition of cell growth mediated by this compound. nih.gov this compound treatment also induced an increase in p21 expression and a reduction in cyclin D1 expression, which are key regulators of the cell cycle and apoptosis. nih.gov In prostatic carcinoma cells, androgen induction of proliferation, potentially influenced by this compound, may be mediated, at least in part, through proliferating cell nuclear antigen (PCNA) at the posttranscriptional level. nih.govaacrjournals.org Androgen treatment increased the half-life of PCNA protein and increased PCNA protein after stimulation with this compound. nih.govaacrjournals.org

Effects on Cellular Differentiation and Phenotypic Changes in Androgen-Responsive Cells

This compound can induce cellular differentiation and phenotypic changes in androgen-responsive cells, particularly in prostatic carcinoma cell lines. researchgate.netmdpi.com In LNCaP prostatic carcinoma cells, very low concentrations of this compound induce morphological changes and the expression of a prostate-specific mRNA. researchgate.netnih.gov These changes, along with the inhibition of colony formation in soft agar, indicate an androgen receptor-mediated suppression of the transformed phenotype in LNCaP cells. researchgate.netnih.gov In a human papillomavirus 16 E6/E7 immortalized prostate epithelial cell line (HPr-1AR) stably transfected with AR, treatment with androgen, including this compound, resulted in cell differentiation and growth retardation. bioscientifica.com This was accompanied by the upregulation of differentiation markers such as cytokeratins K8 and K18, prostate specific antigen (PSA), p21, and p27, and the downregulation of c-myc, bcl-2, and telomerase activity. bioscientifica.com These findings suggest that androgen promotes differentiation in these prostate epithelial cells, potentially reflecting the normal effects of androgen on prostate cells. bioscientifica.com this compound has also been shown to increase the expression level and gap junction formation of Connexin 32 (Cx32) in LNCaP cells, and is more potent than dihydrotestosterone (B1667394) (DHT) in this regard. molbiolcell.org

Modulation of Immune System Development in Avian Models

Studies in avian models, specifically chickens, have demonstrated that this compound can significantly impact the development and function of the immune system, particularly the bursa of Fabricius and humoral immunity. ebi.ac.uknih.govnih.gov

Impact on Bursa of Fabricius Organogenesis

This compound treatment has been shown to induce atrophy of the bursa of Fabricius in chickens in a dose-dependent manner. ebi.ac.uknih.gov For instance, injecting 12-day-old chicken embryos with this compound resulted in severe bursal atrophy at a dose of 10 micrograms, substantial atrophy at 1 microgram, and minimal or no atrophy at 0.1 micrograms. ebi.ac.uknih.gov In some cases, a dose of 5 micrograms injected into 5-day-old chicken embryos prevented the bursa anlage from developing. nih.gov Chickens fed this compound at 1.5 parts per million (ppm) also developed bursal atrophy by 4 weeks of age. researchgate.net This progressive involution of the bursa of Fabricius is induced when this compound is fed to chickens at microgram levels during the first 7 weeks of life. nih.gov

Here is a summary of the dose-dependent effects of in ovo this compound treatment on bursal atrophy:

| This compound Dose (in ovo) | Bursal Atrophy at Hatching and 6 Weeks |

| 0.01 - 0.1 micrograms | Slight or no atrophy |

| 1 microgram | Substantial atrophy |

| 10 - 100 micrograms | Severe atrophy |

Influence on Humoral Immune Responses

The impact of this compound on humoral immune responses in chickens appears to be related to the dose and the age at which the immune response is assessed. Following in ovo treatment, chickens challenged with sheep red blood cells (SRBC) and Brucella abortus at younger ages showed lower agglutinin titers to both antigens compared to controls. ebi.ac.uknih.gov Specifically, birds treated with 10 micrograms of this compound in ovo had considerably lower primary responses to SRBC and lower primary and secondary responses to B. abortus at 4 and 5 weeks of age. nih.gov Birds treated with 10 or 100 micrograms of this compound in ovo had suppressed humoral responses to SRBC and B. abortus when challenged at 4 and 5 weeks of age. nih.gov

However, chickens treated with lower doses (0.01 and 0.1 micrograms) of this compound in ovo had normal humoral immune responses. nih.gov Even with substantial bursal atrophy, birds treated with 1 microgram this compound in ovo showed normal humoral immune responses to SRBC and B. abortus, except for low IgG responses to B. abortus. nih.gov In studies where the bursa anlage failed to develop after 5 micrograms this compound in ovo, treated birds completely failed to respond to B. abortus and exhibited only IgM agglutinins in response to SRBC, lacking natural agglutinins to rabbit red blood cells. nih.gov The total concentration of plasma IgG was diminished, while the IgM level was not influenced. nih.gov Despite inducing bursal involution, chickens receiving this compound can remain immunologically competent, demonstrating antibody responses to nonreplicating and infectious antigens and maintaining the capacity to resist challenge with certain viruses after vaccination. nih.gov

Reproductive System Regulation in Veterinary Models

This compound has been investigated for its effects on the reproductive system in veterinary models, particularly for its ability to suppress estrus in domesticated felines and its role in regulating pituitary luteinizing hormone release. frontiersin.orgmsdvetmanual.com

Suppression of Estrus in Domesticated Felines

This compound has been shown to prevent estrus in domesticated cats when administered orally. researchgate.netnih.gov A daily oral dose of 50 micrograms over a 180-day period was effective in preventing estrus in queens. researchgate.netnih.gov Lower daily doses (20 micrograms) or weekly administration (50 micrograms once a week) failed to prevent estrus. researchgate.netnih.gov Treatment with the effective dose for 6 months did not appear to have lasting negative effects on subsequent estrus, mating, or litter size, and kittens born to treated queens did not show obvious developmental defects. researchgate.netnih.gov

Role in Pituitary Luteinizing Hormone Release Regulation

The apparent mechanism by which this compound suppresses estrus in cats is through the suppression of pituitary luteinizing hormone (LH) release. researchgate.netnih.gov In female dogs, androgens like this compound are understood to cause suppression of ovarian activity via a negative feedback effect on the pituitary, leading to decreased gonadotropin secretion, including LH. msdvetmanual.comvin.com This reduction in gonadotropins prevents the maturation of follicles to an ovulatory size. vin.com LH, produced by the pituitary gland, plays a crucial role in the reproductive system, stimulating testosterone (B1683101) release in males and triggering ovulation and the release of estrogen and progesterone in females. medichecks.combbc.co.uk Its levels are regulated by a negative feedback loop involving the hypothalamus and gonads. medichecks.com

Androgen-Mediated Autoregulatory Processes in Endocrine Tissues

Research indicates that androgens, including synthetic agonists like this compound, can exert autoregulatory effects on androgen receptor (AR) expression and influence androgen production in endocrine tissues. scielo.brnih.govresearchgate.netvin.com This homologous regulation of AR expression by androgens is a complex process that can involve both negative and positive feedback, depending on the specific cell type and conditions. scielo.br

Studies using LNCaP cells, a prostate cancer cell line, have shown that synthetic androgen agonists, including this compound, can down-regulate AR mRNA levels in a concentration- and time-dependent manner. scielo.bruni-muenchen.de This effect appears to be primarily due to a suppression of AR transcription, although a paradoxical increase in AR mRNA half-life has also been observed. scielo.br A similar reduction in AR mRNA levels after androgen treatment has been noted in T47D breast cancer cells, while normal skin fibroblasts did not show this response. uni-muenchen.de

In rat thecal-interstitial cells (TIC), treatment with this compound has provided evidence for an autoregulatory process governing androgen production. nih.gov Investigations suggest that this compound's action in this context may be mediated, at least in part, via the androgen receptor, as the inhibitory effect of this compound on hCG-stimulated androsterone (B159326) production was partially reversed by a nonsteroidal antiandrogen. nih.gov Furthermore, evidence suggests that this compound may have multiple sites of action in regulating androgen synthesis in TIC, including the potential to stimulate Ca2+ influx, which can potentiate its inhibitory effects on hCG-stimulated androgen production. nih.gov this compound was found to be effective in inhibiting cAMP-stimulated androgen production in TIC.

Regulation of Androgen Synthesis in Rat Thecal-Interstitial Cells

Research using rat thecal-interstitial cells (TICs) has demonstrated that this compound can influence androgen production. In studies involving TICs from immature hypophysectomized rats, treatment with this compound inhibited human chorionic gonadotropin (hCG)-stimulated androsterone production. Increasing concentrations of this compound (5-1000 nM) inhibited hCG-stimulated androsterone production by an average of 32% at every dose tested. nih.gov this compound at 100 nM alone did not affect basal androgen levels. nih.gov

Further investigation into the mechanisms of this compound action revealed multiple potential sites of action. Studies using the Ca2+ ionophore A23187 suggested that this compound might stimulate Ca2+ influx, as concurrent treatment with this compound (100 nM) and A23187 (0.01 μM) potentiated this compound's inhibitory effects on hCG-stimulated androgen production. nih.gov The administration of the L-type Ca2+ channel blocker verapamil (B1683045) (1 μM) was able to partially block the inhibitory effect of this compound on androgen synthesis. nih.gov

Analysis of mRNA levels for key enzymes in steroidogenesis, P450scc (CYP11A1) and P450(17)alpha (CYP17A1), showed that while hCG and insulin-like growth factor I (IGF-I) treatment significantly increased the mRNA levels of both enzymes, this compound (100 nM) reduced only P450(17)alpha mRNA levels by 91%. nih.gov this compound also inhibited 8-bromo-cAMP-stimulated androsterone production, suggesting an action site distal to cAMP formation. nih.gov Treatment with this compound (100 nM) reduced cAMP-stimulated androgen synthesis by 41% and decreased the synergistic action of insulin (B600854) or IGF-I on hCG-stimulated androsterone synthesis. nih.gov

Androgenic Effects on Ovarian Surface Epithelial Cell Proliferation

Studies on human ovarian surface epithelium (OSE) cells have indicated that this compound possesses androgenic effects that influence cell proliferation. Primary cultures of human OSE cells have been shown to express mRNA encoding the androgen receptor. nih.gov

Treatment with this compound has been shown to stimulate DNA synthesis in these cells. In one study, 1 nM this compound caused a significant stimulation of DNA synthesis in 5 out of 9 primary cultures, with increases ranging from 1.3- to 2.8-fold. nih.gov A higher concentration of 100 nM this compound significantly stimulated DNA synthesis in 2 out of 9 primary cultures by between 1.6- and 2.6-fold. nih.gov this compound also caused a significant decrease in cell death in a proportion of the tested cultures. nih.govmdpi.com These findings suggest that the ovarian surface epithelium is an androgen-responsive tissue and that androgens like this compound can increase proliferation and decrease cell death. nih.govresearchgate.netportlandpress.comnih.gov

| Treatment (Concentration) | Effect on DNA Synthesis in Human OSE Primary Cultures (24h) | Number of Cultures Showing Significant Stimulation (out of 9) | Fold Increase Range (where significant) |

| This compound (1 nM) | Significant stimulation | 5 | 1.3 - 2.8 |

| This compound (100 nM) | Significant stimulation | 2 | 1.6 - 2.6 |

Diverse Preclinical Biological Activities

Beyond its effects on hormone synthesis and cell proliferation in specific reproductive cell types, preclinical investigations have uncovered a range of other biological activities associated with this compound.

Enzyme Inhibition Studies (e.g., β-glucuronidase)

This compound has been evaluated for its ability to inhibit various enzymes. During random biological screening, this compound was identified as a moderate inhibitor of the β-glucuronidase enzyme. plos.orgnih.govnih.gov The half-maximal inhibitory concentration (IC50) for this compound against β-glucuronidase was determined to be 42.98 ± 1.24 μM. plos.orgnih.govnih.gov This activity was comparable to the standard drug D-saccharic acid 1,4-lactone, which had an IC50 of 45.75 ± 2.16 μM in one study. plos.org In contrast, several metabolites of this compound obtained from microbial transformation were found to be inactive against β-glucuronidase. plos.orgnih.govnih.gov

β-Glucuronidase is an enzyme involved in the hydrolysis of glucuronide conjugates, a process important for the detoxification and excretion of various substances, including steroids. plos.orgnih.gov Increased activity of β-glucuronidase has been observed in certain conditions, such as colon cancer. plos.org

| Compound | Enzyme | IC50 (μM) | Activity Level |

| This compound | β-glucuronidase | 42.98 ± 1.24 | Moderate |

| D-saccharic acid 1,4-lactone (Standard) | β-glucuronidase | 45.75 ± 2.16 | Standard |

| This compound Metabolites (2-4, 8) | β-glucuronidase | Inactive | Inactive |

Leishmanicidal Activity against Protozoan Parasites

This compound has shown activity against certain protozoan parasites, specifically Leishmania major promastigotes. Leishmania parasites are the causative agents of leishmaniasis, a group of diseases affecting millions globally. frontiersin.orgresearchgate.net

In in vitro testing, this compound demonstrated significant activity against Leishmania major promastigotes with an IC50 of 29.64 ± 0.88 μM. plos.orgnih.govnih.gov Some transformed products of this compound also showed weak leishmanicidal activity, while others were inactive. plos.orgnih.govnih.gov

| Compound | Target Organism | Form | IC50 (μM) | Activity Level |

| This compound | Leishmania major | Promastigotes | 29.64 ± 0.88 | Significantly active |

| This compound Metabolite 3 | Leishmania major | Promastigotes | 79.09 ± 0.06 | Weak activity |

| This compound Metabolite 8 | Leishmania major | Promastigotes | 70.09 ± 0.05 | Weak activity |

| This compound Metabolites 2, 4 | Leishmania major | Promastigotes | Inactive | Inactive |

Neurosteroid-like Actions and Neuroprotective Research in Neuronal Cultures

Research has explored the potential neurosteroid-like actions and neuroprotective effects of androgens, including this compound, in neuronal cultures. Physiological concentrations of testosterone have been shown to protect primary cultures of human neurons against apoptosis induced by serum deprivation. researchgate.netcsic.es This neuroprotective effect appears to be mediated directly through androgen receptors and does not involve aromatization to estradiol. researchgate.netcsic.es

Studies using this compound, a non-aromatizable androgen, have supported this. This compound was found to mimic the neuroprotective effect of testosterone in these human primary neuron cultures. researchgate.netcsic.es This effect was blocked by the anti-androgen flutamide, further indicating the involvement of the androgen receptor. researchgate.netcsic.es These findings suggest that androgens can induce neuroprotection directly through the androgen receptor in neuronal cell cultures. researchgate.netcsic.es

Application in Sex Inversion Research in Aquaculture (e.g., Groupers)

This compound has been investigated for its potential application in inducing sex inversion in aquaculture, particularly in commercially important species like groupers (Epinephelus species). Groupers are protogynous hermaphrodites, meaning they mature first as females and can later change sex to become males. seafdec.org.phseafdec.org The ability to control sex inversion can be valuable for aquaculture practices.

Studies have explored the oral administration of this compound in juvenile groupers (Epinephelus coioides) to induce masculinization. In one study, immature juvenile groupers were fed diets supplemented with different concentrations of this compound (0, 50, 100, and 200 μg/kg feed) for 18 weeks. seafdec.org.ph Gonadal histology revealed that fish fed diets containing 100 and 200 μg/kg this compound showed signs of spermatogenesis, with the presence of spermatocytes and spermatids at weeks 8 and 16. seafdec.org.ph Spermatogenesis was less advanced at a concentration of 50 μg/kg. seafdec.org.ph When the this compound treatment was withdrawn, the presence of primary oocytes was observed, suggesting a potential reversion to a female condition. seafdec.org.ph These results indicate that oral administration of this compound can induce sex inversion in juvenile groupers and may have potential for producing functional males from mature females. seafdec.org.ph

| Grouper Species (Epinephelus coioides) | This compound Concentration in Feed (μg/kg) | Duration of Treatment (weeks) | Gonadal Observation (Weeks 8 & 16) |

| Juvenile | 0 | 18 | Ovaries with primary oocytes |

| Juvenile | 50 | 18 | Few spermatocytes (Week 8), Moderate gonia (Week 16) |

| Juvenile | 100 | 18 | None to moderate spermatocytes, few spermatids |

| Juvenile | 200 | 18 | None to moderate spermatocytes, few spermatids |

Metabolic Pathways and Advanced Analytical Detection of Mibolerone and Its Metabolites

In vitro and In vivo Metabolic Transformation Studies

Metabolic studies of mibolerone aim to elucidate the enzymatic processes that transform the parent compound within biological systems. These studies employ diverse models, from microbial cultures to animal models and subcellular fractions, to provide comprehensive insights into its biotransformation pathways.

Biotransformation Mechanisms by Microbial Strains

Microbial biotransformation is a valuable technique for producing structural analogs of steroids through regio- and stereo-selective transformations. researchgate.net Studies have shown that various fungal strains can metabolize this compound. For instance, Cunninghamella blakesleeana, Cunninghamella echinulata, and Macrophomina phaseolina have been utilized for the microbial transformation of this compound. nih.govplos.orgoaepublish.com These fungi catalyze hydroxylation reactions at different positions on the this compound structure. C. blakesleeana and C. echinulata are capable of catalyzing hydroxylation at allylic positions, while M. phaseolina can catalyze hydroxylation of CH₂ and CH₃ groups. nih.govplos.org

Microbial transformation of this compound with C. blakesleeana and C. echinulata has yielded metabolites such as 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one and 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one. plos.org M. phaseolina fermentation has resulted in metabolites including 11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-one and 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one. plos.orgoaepublish.com These studies highlight the diverse enzymatic capabilities of microbial systems in modifying the this compound structure.

Phase I Biotransformation Products in Canine Hepatic Microsomes

In vitro studies using liver microsomes from canines have been conducted to identify the phase I biotransformation products of this compound. capes.gov.brresearchgate.net Canine hepatic microsomes are relevant as this compound was historically used as a veterinary drug in dogs. wikipedia.org Incubation of this compound with beagle liver microsomes has shown the formation of several monohydroxylated this compound metabolites, as well as an oxidized metabolite. capes.gov.br These findings from microsomal studies provide insight into the initial oxidative metabolic steps occurring in the liver.

Metabolic Profiling in Chimeric Mouse Models with Humanized Livers

Chimeric mouse models with humanized livers offer a valuable in vivo system to study the metabolism of xenobiotics, including anabolic steroids, in a context that mimics human hepatic function more closely than traditional animal models. dshs-koeln.deugent.be These models possess functional human phase I and phase II metabolizing enzymes in the liver. dshs-koeln.de Studies using uPA+/+-SCID chimeric mice transplanted with human hepatocytes have been employed to investigate this compound metabolism and excretion. dshs-koeln.deugent.be Analysis of urine samples from these mice following this compound administration has revealed the presence of several metabolites, including hydroxylated and potentially reduced forms. dshs-koeln.de This model allows for the detection of metabolites that may be specific to human metabolism and provides a more complete metabolic profile than in vitro methods alone. dshs-koeln.deresearchgate.net

Identification and Characterization of Hydroxylated and Oxidized Metabolites

Hydroxylation is a primary phase I metabolic reaction for this compound, occurring at various positions on the steroid structure. wikipedia.orgnih.govplos.orgsmolecule.comresearchgate.net Microbial biotransformation studies have identified hydroxylation at positions C-1, C-6, C-10, C-11, and C-20. nih.gov Specifically, β-hydroxylation has been observed at C-6, C-10, and C-11, while α-hydroxylation occurred at C-1. nih.gov Canine hepatic microsomal studies also reported monohydroxylated this compound metabolites. capes.gov.br

In addition to hydroxylation, oxidized metabolites have been detected. capes.gov.brsmolecule.com The oxidation of the alcohol group at the C-17 position to a ketone is a potential metabolic transformation. smolecule.com Chimeric mouse models have also shown the presence of hydroxylated this compound compounds in urine. dshs-koeln.de The exact positions of hydroxylation can influence the biological activity of the metabolites. nih.govplos.org

Table 1: Examples of Hydroxylated this compound Metabolites Identified in Microbial Biotransformation

| Metabolite Structure | Microbial Strain(s) Used | Hydroxylation Positions |

| 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C. blakesleeana, C. echinulata | C-10β, C-17β |

| 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C. blakesleeana, C. echinulata | C-6β, C-17β |

| 6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | C. echinulata, M. phaseolina | C-6β, C-10β, C-17β |

| 11β,17β,20-trihydroxy-7α,17α-dimethylestr-4-en-3-one | M. phaseolina | C-11β, C-17β, C-20 |

| 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | C. echinulata, M. phaseolina | C-1α, C-17β |

| 1α,11β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | C. echinulata, M. phaseolina | C-1α, C-11β, C-17β |

| 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | M. phaseolina | C-11β, C-17β |

Note: Metabolite numbering and structural details are based on cited microbial biotransformation studies. plos.orgoaepublish.com

Conjugation Pathways, including Glucuronidation

Following phase I metabolism, steroids and their metabolites often undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate excretion. nih.govresearchgate.netscience.gov Glucuronidation is a major conjugation pathway for anabolic steroids in humans and other mammals. nih.govwada-ama.org Studies in greyhound dogs have indicated that glucuronide conjugation is a primary pathway for the urinary excretion of this compound metabolites. nih.govscience.gov While sulfate (B86663) conjugation did not appear to be a major pathway in greyhound dogs, glucuronide-conjugated and free metabolites were predominantly detected in urine. nih.gov The detection of conjugated metabolites, particularly glucuronides, is important for comprehensive doping control analysis. researchgate.netresearchgate.net

Advanced Analytical Methodologies for this compound and Metabolite Detection